molecular formula C7H11N3 B059258 3-Cyclopentyl-1H-1,2,4-triazole CAS No. 1210317-84-2

3-Cyclopentyl-1H-1,2,4-triazole

Cat. No.: B059258
CAS No.: 1210317-84-2
M. Wt: 137.18 g/mol
InChI Key: ZINKSVIPXHPJIU-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1H-1,2,4-triazole is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1H-1,2,4-triazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with formic acid and ammonium formate under reflux conditions to yield this compound . The reaction conditions include:

    Temperature: Reflux

    Solvent: Formic acid

    Catalyst: Ammonium formate

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of microwave irradiation and mechanochemical methods has also been explored to reduce reaction times and improve atom economy .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using hydrazine or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Hydrazine, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

3-Cyclopentyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangement.

    1,3,4-Triazole: Contains nitrogen atoms at different positions in the ring.

    Fluconazole: A triazole derivative used as an antifungal agent.

Uniqueness

3-Cyclopentyl-1H-1,2,4-triazole is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and interaction with biological targets compared to other triazole derivatives .

Properties

IUPAC Name

5-cyclopentyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-4-6(3-1)7-8-5-9-10-7/h5-6H,1-4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINKSVIPXHPJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597779
Record name 5-Cyclopentyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210317-84-2
Record name 5-Cyclopentyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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